![molecular formula C27H31N3O4S B2941474 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide CAS No. 932970-52-0](/img/structure/B2941474.png)

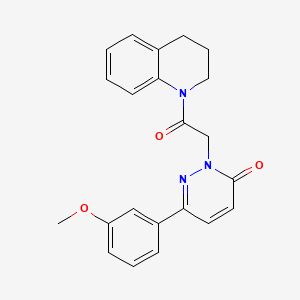

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

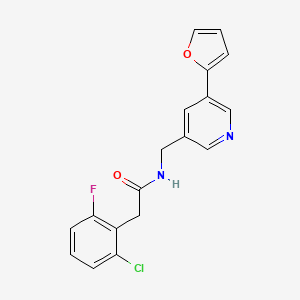

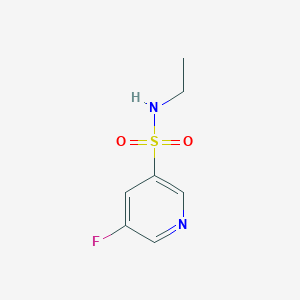

“N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide” is a chemical compound with the molecular formula C21H24F3N3O4S . It has a molecular weight of 471.5 g/mol . The compound has a piperazine ring, which is attached to a methoxyphenyl group and a sulfonyl group .

Molecular Structure Analysis

The compound has a piperazine ring, which adopts a chair conformation . The dihedral angle between the phenyl and pyridine rings is 39.9° . The conformations of the attachment of the anisole and N-ethylpyridin-2-amine groups to the piperazine ring are +antiperiplanar .Physical And Chemical Properties Analysis

The compound has a molecular weight of 471.5 g/mol . It has one hydrogen bond donor and nine hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 87.3 Ų .Applications De Recherche Scientifique

Antimicrobial and Anthelmintic Activities

Compounds with structures incorporating piperazine and sulfonyl groups have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic properties. These studies highlight the potential use of such compounds in developing new treatments for infectious diseases. For example, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have shown significant biological activities, indicating their potential as antimicrobial and anthelmintic agents (Khan et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Another area of research involves the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives, evaluated for their antioxidant capacity and anticholinesterase activity. Such studies are crucial for discovering new therapeutic agents for diseases associated with oxidative stress and cholinergic system dysfunctions, including Alzheimer's disease (Karaman et al., 2016).

Receptor Antagonism for Drug Development

Research on substituted 1-[2-(diphenylmethoxy)ethyl]piperazines for their affinity to dopamine receptors suggests the potential of these compounds in developing treatments for neurological disorders. The study indicates a significant correlation between the compounds' ability to displace dopamine from its binding sites and their potency in inhibiting dopamine uptake, which is relevant for conditions such as Parkinson's disease and schizophrenia (V. D. Zee & Hespe, 1985).

Molecular Docking and Bioactivity Screening

The development of new sulfonyl hydrazones and their screening for biological activities, supported by molecular docking to target proteins, illustrates the integrated approach of chemical synthesis, biological evaluation, and computational modeling in drug discovery. These efforts aim to identify compounds with specific binding affinities to target proteins, offering pathways to novel drug candidates (Karaman et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission. α1-ARs are a class of G-protein-coupled receptors (GPCRs) that mediate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound acts as an inhibitor of AChE and a ligand for α1-AR . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its levels and enhancing cholinergic neurotransmission . As a ligand for α1-AR, it can modulate the receptor’s activity, influencing the contraction of smooth muscles .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway , which is involved in memory and cognition . Its interaction with α1-AR impacts the adrenergic pathway , influencing smooth muscle contraction . These pathways play significant roles in various neurological conditions, including Alzheimer’s disease .

Pharmacokinetics

The compound has been found to have adequate pharmacokinetic properties . .

Result of Action

The compound’s inhibition of AChE can lead to improved memory and cognition . Its action on α1-AR can influence smooth muscle contraction , potentially affecting conditions like hypertension and benign prostate hyperplasia .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances, such as aluminium chloride, can affect the compound’s neuroprotective potential . .

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4S/c1-34-25-15-9-8-14-24(25)29-17-19-30(20-18-29)35(32,33)21-16-28-27(31)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,26H,16-21H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOWGNPXPIIIDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2941400.png)

![N-butyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2941402.png)